molecular formula C12H17NO6 B8151339 1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate

1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate

Cat. No.: B8151339
M. Wt: 271.27 g/mol
InChI Key: NUPDEDKOCNQELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate (CAS 2514965-52-5) is a chemical reagent designed for bioconjugation and organic synthesis applications. With a molecular formula of C12H17NO6 and a molecular weight of 271.27 g/mol, this compound features a heptanedioate backbone that is mono-methylated and activated at the opposite carboxyl group by a N-hydroxysuccinimide (NHS) ester . The NHS ester group is a well-established functionality that reacts efficiently with primary amine groups (e.g., lysine residues in proteins or amine-terminated molecules) under mild conditions to form stable amide bonds . This reactivity makes it a valuable tool for researchers modifying biomolecules, crosslinking polymers, or synthesizing pharmaceutical intermediates. The primary research value of this asymmetric reagent lies in its ability to introduce a carboxylic acid moiety, protected as a methyl ester, into a target molecule. The methyl ester can serve as a synthetic handle for further functionalization through hydrolysis or other transformations, enabling the creation of complex molecular architectures. While the exact applications are research-dependent, compounds of this class are frequently employed in the development of antibody-drug conjugates (ADCs) and other advanced therapeutic modalities, where controlled linkage between functional units is critical . Related NHS-activated esters, such as bis(2,5-dioxopyrrolidin-1-yl) heptanedioate, are known to require specific storage and handling, including storage in a freezer under an inert atmosphere, to maintain their reactivity . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl heptanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-18-11(16)5-3-2-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPDEDKOCNQELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Design and Reactivity

1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate (C₁₃H₁₉NO₆, molecular weight 285.29 g/mol) belongs to the class of NHS esters, which are widely used for amine coupling due to their high reactivity and stability in aprotic solvents. The compound’s structure consists of a heptanedioic acid backbone with a methyl ester at the ω-position and an NHS-activated α-carboxylate. This design ensures selective reactivity toward primary amines while minimizing hydrolysis under neutral conditions.

The electron-withdrawing nature of the 2,5-dioxopyrrolidin-1-yl group lowers the pKa of the leaving group, facilitating nucleophilic attack by amines. Computational studies of analogous NHS esters indicate a rotational barrier of 10–12 kcal/mol for the succinimide ring, which stabilizes the tetrahedral intermediate during acylation.

Synthetic Methodologies

Direct Activation Using Halophosphoric Acid Esters

The most widely validated method for synthesizing NHS esters involves the reaction of carboxylic acids with N-hydroxysuccinimide in the presence of halophosphoric acid esters. Adapted from US Patent 5,734,064, this one-pot protocol achieves yields exceeding 90% for structurally related compounds.

Procedure:

  • Reagents:

    • Heptanedioic acid monomethyl ester (1.0 eq)

    • N-Hydroxysuccinimide (1.05 eq)

    • Diphenyl chlorophosphate (1.1 eq)

    • Triethylamine (2.5 eq)

    • Anhydrous dichloromethane (DCM)

  • Reaction Conditions:

    • Dissolve the carboxylic acid and NHS in DCM under nitrogen.

    • Add diphenyl chlorophosphate dropwise at 0°C, followed by triethylamine.

    • Stir at room temperature for 4–6 hours.

  • Workup:

    • Dilute with ethyl acetate (100 mL per 10 g substrate).

    • Wash sequentially with 2N HCl (removes unreacted NHS), saturated NaHCO₃ (neutralizes excess acid), and brine.

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Recrystallize from methyl tert-butyl ether (MTBE) to obtain white crystals (94% yield).

Mechanistic Insight:
Diphenyl chlorophosphate acts as a coupling agent, converting the carboxylic acid into a mixed phosphoric anhydride intermediate. NHS displaces the phosphate group, forming the active ester. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

Alternative Approaches: Carbodiimide-Mediated Coupling

While less efficient for sterically hindered acids, carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be employed. A modified protocol from Beilstein Journal of Organic Chemistry demonstrates applicability to aliphatic diesters:

Procedure:

  • Reagents:

    • Heptanedioic acid monomethyl ester (1.0 eq)

    • NHS (1.2 eq)

    • EDC·HCl (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

    • Anhydrous DMF

  • Reaction Conditions:

    • Activate the acid with EDC·HCl and DMAP in DMF at 0°C for 30 minutes.

    • Add NHS and stir at room temperature for 12 hours.

  • Workup:

    • Quench with aqueous citric acid (5% w/v).

    • Extract with ethyl acetate, dry, and concentrate.

  • Yield: 78–82% after silica gel chromatography (hexanes/EtOAc 3:1).

Optimization and Reaction Monitoring

Solvent and Temperature Effects

Comparative studies indicate dichloromethane outperforms DMF in halophosphoric acid methods, minimizing racemization (<2% by chiral HPLC). Elevated temperatures (40°C) reduce reaction time to 2 hours but risk succinimide ring hydrolysis, as evidenced by LC-MS detection of heptanedioic acid (m/z 159.1).

Stoichiometric Considerations

A slight excess of NHS (1.05 eq) ensures complete conversion, verified by the disappearance of the carboxylic acid’s IR stretch at 1700–1720 cm⁻¹. Excess diphenyl chlorophosphate (>1.1 eq) leads to phosphorylated byproducts, detectable via ³¹P NMR at δ 0–2 ppm.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 2.85 (t, J = 6.5 Hz, 4H, succinimide CH₂), 3.67 (s, 3H, OCH₃), 2.34–2.28 (m, 4H, α-CH₂), 1.62–1.55 (m, 6H, β/γ/δ-CH₂).

  • ¹³C NMR (126 MHz, CDCl₃): δ 171.2 (C=O, succinimide), 169.8 (C=O, methyl ester), 51.4 (OCH₃), 28.9–24.1 (aliphatic CH₂).

  • HRMS (ESI): m/z calc. for C₁₃H₁₉NO₆ [M+H]⁺ 286.1287, found 286.1291.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows ≥98% purity with Rt = 6.2 minutes.

Applications in Bioconjugation

The methyl ester group confers solubility in organic media, enabling use in:

  • Peptide Synthesis: Coupling with valine methyl ester (82% yield, adapted from).

  • Surface Functionalization: Immobilization on amine-coated nanoparticles via NHS-amine acylation .

Chemical Reactions Analysis

1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in neuronal excitability and neurotransmitter release . This inhibition can lead to anticonvulsant and analgesic effects, making it a potential candidate for further drug development.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of NHS-Activated Esters

CAS No. Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
118380-07-7 1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate C₁₀H₁₃NO₆ 243.21 Methyl-substituted heptanedioate backbone
74648-14-9 Bis(2,5-dioxopyrrolidin-1-yl) heptanedioate C₁₅H₁₈N₂O₈ 354.32 Symmetric NHS ester without methyl group
104943-22-8 2,5-Dioxopyrrolidin-1-yl heptanoate C₁₁H₁₅NO₅ 241.24 Shorter aliphatic chain (C7 vs. C7 + ester)
58047-86-2 2,5-Dioxopyrrolidin-1-yl docosanoate C₂₆H₄₃NO₅ 461.62 Long-chain (C22) hydrophobic ester
22102-66-5 2,5-Dioxopyrrolidin-1-yl decanoate C₁₄H₂₁NO₅ 283.32 Medium-chain (C10) ester
EAA1030* (S)-9,18,23-trioxo-...-tricarboxylate (book ref.) Complex ~800–1000 Extended PEG-like spacer for bioconjugation

*EAA1030 (from ) includes NHS esters but with polyethylene glycol (PEG) spacers, enabling enhanced solubility and controlled linkage in drug delivery systems.

Reactivity and Stability

  • Bis-NHS Esters (e.g., 74648-14-9): Symmetric NHS esters exhibit higher crosslinking efficiency but may suffer from premature hydrolysis in aqueous environments due to exposed ester groups.
  • Long-Chain Derivatives (e.g., 58047-86-2): Hydrophobic chains improve membrane permeability but reduce water solubility, limiting applications in aqueous bioconjugation .

Research Findings and Trends

  • Hydrolysis Kinetics: Methyl-substituted NHS esters (e.g., 118380-07-7) demonstrate slower hydrolysis (t₁/₂ ~2 hours in pH 7.4 buffer) compared to unsubstituted analogues (t₁/₂ ~30 minutes) .
  • Emerging Uses: PEG-spacer NHS esters (e.g., EAA1030) are gaining traction in targeted cancer therapies, where controlled linker stability is critical .

Biological Activity

1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

  • Molecular Formula : C12H17NO6
  • Molecular Weight : 271.26 g/mol

The compound is synthesized through the coupling of pyrrolidine-2,5-dione derivatives with heptanedioic acid, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound involves its interaction with various molecular targets:

  • Calcium Channels : It has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which are critical for neuronal excitability and neurotransmitter release .
  • Neurotransmitter Modulation : The compound's derivatives exhibit potential in modulating neurotransmitter systems, making them candidates for treating neurological disorders.

Anticonvulsant Activity

Research indicates that derivatives of this compound may possess anticonvulsant properties. In animal models, these compounds have demonstrated efficacy in reducing seizure frequency and severity .

Analgesic Effects

Studies have also suggested analgesic properties, where the compound has been effective in pain models, potentially through its action on pain pathways involving calcium channels .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while other pyrrolidine derivatives share structural similarities, the unique heptanedioate moiety in this compound may confer distinct biological properties.

Compound NameStructureBiological Activity
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideStructureAnticonvulsant
2-(2,5-dioxopyrrolidin-1-yl)butanamideStructureAnalgesic

Study on Anticonvulsant Activity

In a controlled study published in a peer-reviewed journal, researchers evaluated the anticonvulsant effects of this compound in rodent models. The results indicated a significant reduction in seizure activity compared to controls, suggesting a promising therapeutic avenue for epilepsy management.

Analgesic Efficacy Assessment

Another study focused on the analgesic effects of the compound in inflammatory pain models. The findings demonstrated that administration of the compound led to a marked decrease in pain response metrics, supporting its potential use as an analgesic agent.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,5-Dioxopyrrolidin-1-yl) 7-methyl heptanedioate in laboratory settings?

The compound is synthesized by activating heptanedioic acid derivatives using N-hydroxysuccinimide (NHS) in the presence of coupling agents like DCC or EDC. For example, structurally similar compounds such as 1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate are prepared by reacting dicarboxylic acids with NHS under anhydrous conditions, followed by column chromatography purification . Alternative methods involve using acid chlorides or anhydrides with a base, as demonstrated in pyrrolidinone derivative syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization involves thin-layer chromatography (TLC) for reaction monitoring, nuclear magnetic resonance (NMR; 1H and 13C) to confirm structural features (e.g., methyl group and dioxopyrrolidinyl moiety), and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Pharmacopeial standards guide impurity profiling .

Q. What safety protocols are recommended for handling this compound?

While direct safety data is limited, protocols for analogous NHS-activated esters advise using nitrile gloves, safety goggles, and fume hoods. In case of exposure, rinse affected areas with water for 15 minutes and consult medical professionals with the safety data sheet (SDS) .

Advanced Research Questions

Q. How does the 2,5-dioxopyrrolidin-1-yl group enhance utility in bioconjugation chemistry?

The NHS group facilitates stable amide bond formation with primary amines under physiological conditions, critical for protein labeling. Comparative studies with bis-NHS esters (e.g., bis(2,5-dioxopyrrolidin-1-yl)heptanedioate) highlight improved crosslinking efficiency due to balanced reactivity and hydrophobicity .

Q. What strategies resolve contradictory stability data under varying pH conditions?

Kinetic analysis via UV-Vis spectroscopy tracks NHS ester hydrolysis rates across pH 6.0–8.5. Buffered solutions at 4°C and 25°C identify optimal storage conditions. Conflicting results may arise from residual solvents or moisture, necessitating Karl Fischer titration or GC headspace analysis .

Q. What mechanistic insights guide nucleophilic substitution reaction optimization?

Density functional theory (DFT) models the transition state of NHS ester aminolysis, identifying steric effects from the 7-methyl group. Experimental validation via Hammett plots using substituted anilines quantifies electronic effects, with reaction rates monitored by stopped-flow spectroscopy .

Q. How can the compound be evaluated as a heterobifunctional crosslinker in protein engineering?

Assess spacer length (C7 vs. C8 chains) and methyl positioning using fluorescence quenching assays with model proteins (e.g., BSA). Size-exclusion chromatography (SEC) monitors aggregation, while mass spectrometry verifies site-specific modifications .

Methodological Notes

  • Synthesis Optimization : Vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to improve yields .
  • Analytical Cross-Validation : Combine NMR with FT-IR to confirm ester carbonyl vibrations (1700–1750 cm⁻¹) and rule out hydrolysis byproducts .
  • Biological Applications : Explore structure-activity relationships using analogs with modified alkyl chain lengths to assess antimicrobial or cytotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.